S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate
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Overview
Description
S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate is a chemical compound with the molecular formula C25H34O3S.
Preparation Methods
The synthesis of S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate typically involves the reaction of 4-(Pentyloxy)phenyl thiol with 4-heptylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioate group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key biomolecules .
Comparison with Similar Compounds
S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate can be compared with similar compounds such as S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate. While both compounds share structural similarities, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
61519-02-6 |
---|---|
Molecular Formula |
C25H34O2S |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
S-(4-pentoxyphenyl) 4-heptylbenzenecarbothioate |
InChI |
InChI=1S/C25H34O2S/c1-3-5-7-8-9-11-21-12-14-22(15-13-21)25(26)28-24-18-16-23(17-19-24)27-20-10-6-4-2/h12-19H,3-11,20H2,1-2H3 |
InChI Key |
LMCCQTKWGBMVIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
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